REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1.[N-:13]=[N+:14]=[N-:15].[Na+].S(Cl)(Cl)(=O)=O>C(O)C.O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:13]=[N+:14]=[N-:15])(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
274 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred magnetically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Sodium chloride precipitated over a 30 minute period
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction solution was then poured into a 4 liter Erlenmeyer flask
|
Type
|
ADDITION
|
Details
|
containing 2 liters of ice water
|
Type
|
CUSTOM
|
Details
|
The resultant white solid was removed by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The sample was crystallized from methanol
|
Type
|
CUSTOM
|
Details
|
to yield a white solid in 96% yield, mp 48°-50° C., lit. value mp 52° C.
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |